molecular formula C15H18ClN3O3S B4514627 4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B4514627
M. Wt: 355.8 g/mol
InChI Key: NTOVPWYYQMORLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride to introduce the 4-chlorophenyl group.

    Sulfonylation: The chlorinated pyrazole is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to introduce the sulfonyl group.

    Morpholine Attachment: Finally, the sulfonylated pyrazole is reacted with morpholine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
  • 4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}pyrrolidine

Uniqueness

4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different heterocyclic rings. The specific substitution pattern on the pyrazole ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-11-15(23(20,21)18-7-9-22-10-8-18)12(2)19(17-11)14-5-3-13(16)4-6-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOVPWYYQMORLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.